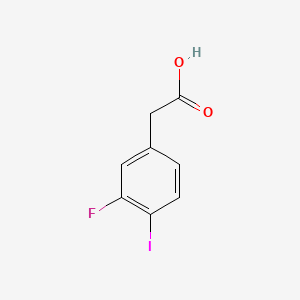

2-(3-Fluoro-4-iodophenyl)acetic acid

Descripción general

Descripción

2-(3-Fluoro-4-iodophenyl)acetic acid is an organic compound with the molecular formula C8H6FIO2. It is a versatile small molecule scaffold used in various chemical syntheses and research applications. The compound is characterized by the presence of both fluorine and iodine atoms attached to a phenyl ring, which makes it an interesting subject for study in organic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-iodophenyl)acetic acid typically involves the following steps:

Halogenation: The introduction of iodine and fluorine atoms into the phenyl ring can be achieved through halogenation reactions. For instance, starting from a phenylacetic acid derivative, selective iodination and fluorination can be performed using reagents like iodine monochloride (ICl) and Selectfluor, respectively.

Coupling Reactions: The Suzuki-Miyaura coupling reaction is often employed to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Fluoro-4-iodophenyl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide (NaN3) and potassium thiocyanate (KSCN).

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have identified 2-(3-Fluoro-4-iodophenyl)acetic acid as a significant component in the development of novel anticancer agents. For instance, a study presented a small molecule that incorporates this compound as part of a PI3K/AKT/mTOR-MEK inhibitor framework. This compound showed promise in preclinical models, suggesting that the inhibition of these pathways could enhance anticancer responses compared to traditional therapies targeting only mTOR .

Mechanism of Action

The compound's mechanism involves the modulation of critical signaling pathways associated with cancer growth and survival. Specifically, it has been noted for its ability to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in various cancers. By inhibiting these pathways, this compound may help reduce tumor viability and promote apoptosis in cancer cells .

Synthetic Organic Chemistry

Reactivity and Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique fluorinated and iodinated structure allows it to participate in various coupling reactions, making it valuable for creating diverse chemical libraries for drug discovery . The compound can be synthesized through established methodologies involving aryl boronic acids and other reagents under controlled conditions to yield high-purity products.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-(3-Fluoro-4-iodophenyl)acetic acid depends on its specific application. In biological systems, the compound can interact with molecular targets such as enzymes and receptors. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets. For example, in radiolabeled imaging studies, the compound can bind to specific receptors, allowing for the visualization of biological processes .

Comparación Con Compuestos Similares

Similar Compounds

4-Fluoro-2-iodophenylacetic acid: This compound has a similar structure but with the positions of the fluorine and iodine atoms reversed.

3-Fluoro-4-bromophenylacetic acid: This compound contains a bromine atom instead of an iodine atom.

2-Fluoro-4-iodobenzoic acid: This compound has a carboxylic acid group attached directly to the phenyl ring instead of an acetic acid moiety.

Uniqueness

2-(3-Fluoro-4-iodophenyl)acetic acid is unique due to the specific positioning of the fluorine and iodine atoms on the phenyl ring. This arrangement can influence the compound’s reactivity and interactions with other molecules. Additionally, the presence of both fluorine and iodine atoms provides opportunities for diverse chemical modifications, making it a valuable intermediate in various synthetic applications .

Actividad Biológica

2-(3-Fluoro-4-iodophenyl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

- Chemical Formula : C9H8FIO2

- Molecular Weight : 292.06 g/mol

This compound features a phenyl ring substituted with fluorine and iodine atoms, which may influence its biological activity by altering its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, a structure-activity relationship (SAR) analysis demonstrated that modifications on the phenyl ring can significantly impact the compound's efficacy against various cancer cell lines. In particular, derivatives of this compound have shown promising results in inhibiting tumor growth in vitro.

Table 1: Anticancer Activity of this compound Derivatives

The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases involved in cell proliferation. For example, Polo-like kinase 1 (Plk1) is a target that has been studied extensively; compounds similar to this compound have demonstrated inhibitory effects on Plk1 activity, leading to reduced cell viability in cancer models .

Case Study 1: Inhibition of Plk1 Activity

A study conducted on various analogs of phenylacetic acids, including this compound, showed that these compounds could effectively inhibit Plk1 activity in cellular assays. The study utilized a series of cell-based assays to evaluate the efficacy of these compounds against cancer cell lines. The results indicated that modifications to the phenyl ring could enhance binding affinity and inhibitory potency .

Case Study 2: In Vivo Efficacy

In vivo studies using animal models have also been conducted to assess the therapeutic potential of this compound. The administration of selected derivatives resulted in significant tumor regression compared to control groups. The findings suggest that further development and optimization could lead to effective anticancer therapies based on this scaffold .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, which are critical for therapeutic efficacy. However, detailed toxicological assessments are necessary to ensure safety for clinical applications. Preliminary studies suggest that while some derivatives exhibit low toxicity profiles, others may require further investigation to understand their safety margins fully .

Propiedades

IUPAC Name |

2-(3-fluoro-4-iodophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRUORQQYMIYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743126 | |

| Record name | (3-Fluoro-4-iodophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261874-58-1 | |

| Record name | (3-Fluoro-4-iodophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.